![molecular formula C8H9NaO5-2 B15073823 Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;hydride;7-oxabicyclo[221]heptane-2,3-dicarboxylate is a compound with a unique bicyclic structure
Preparation Methods
The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, including sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate, typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and allows for the preparation of enantiomerically enriched compounds. Industrial production methods may involve catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can be further isomerized and processed .
Chemical Reactions Analysis
Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reductive ethereal ring opening of 7-oxabicyclo[2.2.1]heptanones is a common reaction.
Substitution: Acid-induced ethereal bridge nucleophilic displacements and base-induced ethereal bridge opening are notable reactions.
Cleavage: Cleavage of carbon-carbon bonds of 7-oxabicyclo[2.2.1]heptan-2-ones is another significant reaction.
Common reagents and conditions used in these reactions include acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various bioactive compounds and natural products.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with molecular targets and pathways. The 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for its biological activity, including the inhibition of protein phosphatases . The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate can be compared with other similar compounds, such as:
Cantharidin: A natural product with a similar bicyclic structure and biological activity.
Norcantharidin: A demethylated analogue of cantharidin with similar properties.
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another compound with a related structure and chemical properties.
These compounds share similar structural features and biological activities, but this compound is unique due to its specific molecular targets and pathways.
Properties
Molecular Formula |
C8H9NaO5-2 |
|---|---|
Molecular Weight |
208.14 g/mol |
IUPAC Name |
sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C8H10O5.Na.H/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;+1;-1/p-2 |
InChI Key |
SBFIRQZRZSCIKO-UHFFFAOYSA-L |
Canonical SMILES |
[H-].C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


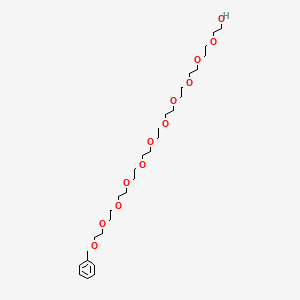
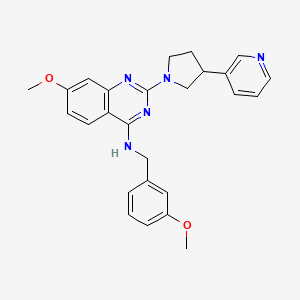

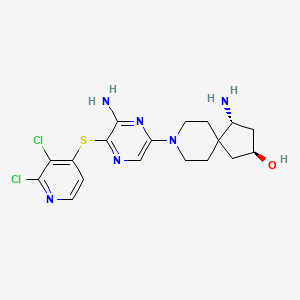
![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)
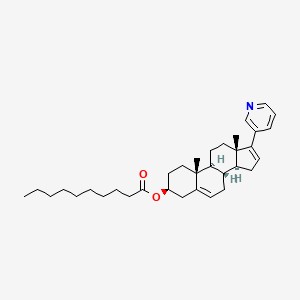
![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)
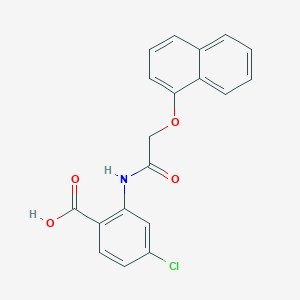
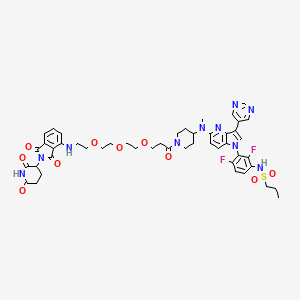
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B15073809.png)
![2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
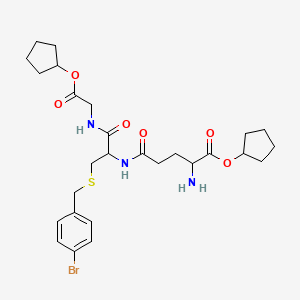
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
